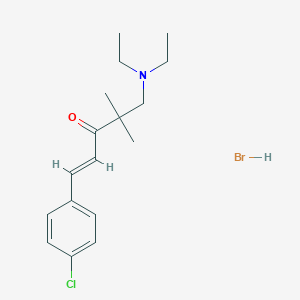
tert-Butoxycarbonyl-alanyl-glycyl-isopropylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butoxycarbonyl-alanyl-glycyl-isopropylamide, commonly known as Boc-Ala-Gly-Pro-Ile, is a peptide molecule that has been extensively used in scientific research due to its unique structure and properties. This molecule consists of four amino acids, namely alanine, glycine, proline, and isoleucine, which are linked together by peptide bonds. Boc-Ala-Gly-Pro-Ile is a widely used peptide in the field of biochemistry and is known to have several potential applications in scientific research.
Mécanisme D'action
Boc-Ala-Gly-Pro-Ile is known to act as an agonist of the mu-opioid receptor. This receptor is a G-protein coupled receptor that is involved in the modulation of pain, reward, and addiction. When Boc-Ala-Gly-Pro-Ile binds to the mu-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects:
Boc-Ala-Gly-Pro-Ile has several biochemical and physiological effects. It is known to have analgesic and antinociceptive effects, which makes it a potential candidate for the development of new pain medications. This peptide is also known to have anti-inflammatory effects and has been shown to reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Boc-Ala-Gly-Pro-Ile has several advantages for lab experiments. It is a stable peptide that can be easily synthesized using SPPS. It has a high affinity for the mu-opioid receptor, which makes it a useful tool for studying opioid receptor signaling pathways. However, one limitation of this peptide is that it can be expensive to synthesize, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the use of Boc-Ala-Gly-Pro-Ile in scientific research. One potential application is in the development of new pain medications. This peptide has been shown to have analgesic effects and may be useful in the treatment of chronic pain. Another potential application is in the development of new drugs for the treatment of addiction. Boc-Ala-Gly-Pro-Ile has been shown to modulate reward pathways in the brain, which may be useful in the development of new addiction medications. Finally, this peptide may be useful in the development of new anti-inflammatory drugs. Boc-Ala-Gly-Pro-Ile has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory disorders.
Méthodes De Synthèse
The synthesis of Boc-Ala-Gly-Pro-Ile is typically carried out using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The Boc group is used to protect the amino group of the alanine residue during the synthesis process. The final product is then cleaved from the solid support and the Boc group is removed using acid treatment.
Applications De Recherche Scientifique
Boc-Ala-Gly-Pro-Ile has been extensively used in scientific research due to its unique properties. It is known to have a high affinity for the mu-opioid receptor, which makes it a potential candidate for the development of opioid receptor ligands. This peptide has also been used in the development of new drugs for the treatment of pain, addiction, and other disorders.
Propriétés
Numéro CAS |
120841-31-8 |
|---|---|
Formule moléculaire |
C13H25N3O3 |
Poids moléculaire |
271.36 g/mol |
Nom IUPAC |
2,2-dimethyl-N-[(2S)-1-oxo-1-[[2-(propan-2-ylamino)acetyl]amino]propan-2-yl]propanamide |
InChI |
InChI=1S/C13H25N3O3/c1-8(2)14-7-10(17)16-11(18)9(3)15-12(19)13(4,5)6/h8-9,14H,7H2,1-6H3,(H,15,19)(H,16,17,18)/t9-/m0/s1 |
Clé InChI |
ALFQJSKVMAGOFK-VIFPVBQESA-N |
SMILES isomérique |
C[C@@H](C(=O)NC(=O)CNC(C)C)NC(=O)C(C)(C)C |
SMILES |
CC(C)NCC(=O)NC(=O)C(C)NC(=O)C(C)(C)C |
SMILES canonique |
CC(C)NCC(=O)NC(=O)C(C)NC(=O)C(C)(C)C |
Synonymes |
t-Boc-Ala-Gly-NHiPr tBuCO-Ala-Gly-NHiPr tert-butoxycarbonyl-alanyl-glycyl-isopropylamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



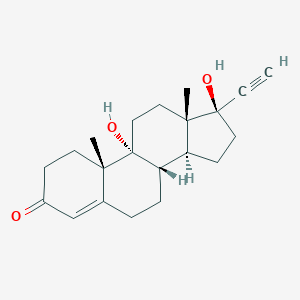
![(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-8-[[3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxy-2-[2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]propanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B219565.png)
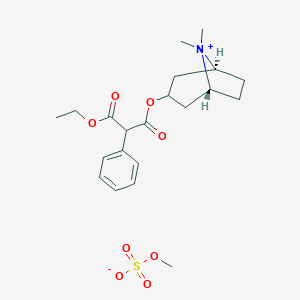
![[[1-[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-(2-nitrophenyl)propoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B219615.png)
![4,5,6,7-tetrachloro-3,3-bis[(Z)-2-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethenyl]-2H-inden-1-one](/img/structure/B219668.png)
![2-[[(2E,4E,6E,11R)-12-[(4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-11-hydroxydodeca-2,4,6-trienoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B219676.png)
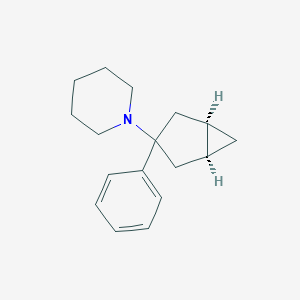
![1-[(2R,3R,5S)-3-hydroxy-5-[[(E)-2-iodoethenoxy]methyl]oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B219686.png)
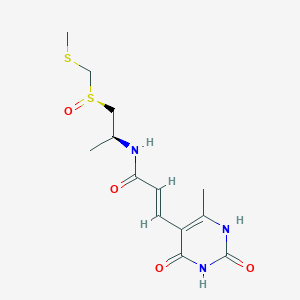
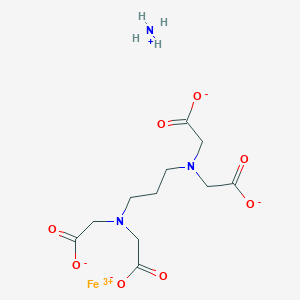
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(4-hydroxyphenyl)ethanethioate](/img/structure/B219694.png)
![(2R,4S,5R,8R,10S,13R,14R,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B219709.png)
![2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol](/img/structure/B219717.png)
